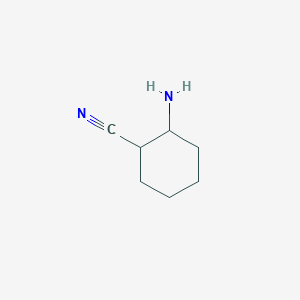

2-Aminocyclohexane-1-carbonitrile

Description

Significance in Synthetic Organic Chemistry

The significance of 2-aminocyclohexane-1-carbonitrile in synthetic organic chemistry lies in its potential as a starting material for creating intricate molecular structures, particularly fused heterocyclic systems. The adjacent amino and nitrile functionalities are primed for intramolecular cyclization reactions, providing a streamlined route to bicyclic products. This is conceptually similar to the well-established use of 2-aminobenzonitriles in the synthesis of quinazolines and other fused aromatic heterocycles. organic-chemistry.orgopenmedicinalchemistryjournal.com

The cyclohexane (B81311) ring itself imparts a three-dimensional character to the molecules derived from it, a feature highly sought after in medicinal chemistry and materials science for achieving specific spatial arrangements and improved physicochemical properties. The stereochemistry of the amino and nitrile groups (cis or trans) further dictates the conformational preferences of the resulting products, allowing for the synthesis of stereochemically defined constrained systems.

Role in the Development of Constrained Cyclic Systems

Constrained cyclic systems are pivotal in drug discovery and peptide science as they can mimic or stabilize specific secondary structures of peptides, such as β-turns and helices, leading to enhanced biological activity and metabolic stability. While research has extensively focused on derivatives like 2-aminocyclohexane-1-carboxylic acid (ACHC) for creating peptidomimetics and foldamers, 2-aminocyclohexane-1-carbonitrile represents an alternative and valuable precursor to novel constrained scaffolds. unirioja.es

The nitrile group can be hydrolyzed to a carboxylic acid, amidated, or reduced to an amine, providing multiple pathways to elaborate the core structure into diverse cyclic and bicyclic amides, lactams, and polyamines. For instance, the intramolecular reaction between the amino group and the nitrile (or a derivative thereof) can lead to the formation of fused pyrimidine (B1678525) rings, analogous to the synthesis of quinazolines from 2-aminobenzonitriles. organic-chemistry.orgmdpi.com This strategy allows for the creation of rigid bicyclic structures that lock the cyclohexane ring into a specific conformation.

Overview of Research Trajectories

Research involving 2-aminocyclohexane-1-carbonitrile and its derivatives is primarily directed towards the synthesis of novel heterocyclic compounds with potential biological activity. A key research trajectory involves its use as a building block for fused pyrimidine systems, which are known to be privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. rsc.orgmdpi.com

Another significant area of investigation is the stereoselective synthesis of various substituted aminocyclohexane derivatives. Methodologies such as the Diels-Alder reaction and Overman rearrangement have been employed to create highly functionalized cyclohexane rings with precise stereochemical control. mdpi.com These advanced intermediates can then be converted to the corresponding aminonitriles, opening avenues for the synthesis of a diverse library of constrained molecules.

Furthermore, the exploration of multicomponent reactions involving aminonitrile scaffolds is a growing trend. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable for creating libraries of compounds for high-throughput screening. openmedicinalchemistryjournal.com While direct examples using 2-aminocyclohexane-1-carbonitrile are not extensively documented, the reactivity of its functional groups makes it a prime candidate for such investigations.

A plausible synthetic approach to 2-aminocyclohexane-1-carbonitrile could involve the ring-opening of cyclohexene (B86901) oxide with a cyanide source, followed by the introduction of the amino group, or vice-versa. For instance, the reaction of cyclohexene oxide with ammonia (B1221849) can yield trans-2-aminocyclohexanol, which could then be further functionalized. google.comgoogle.com An alternative conceptual approach is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, a structure closely related to 2-aminocyclohexene-1-carbonitrile. wikipedia.orgbuchler-gmbh.com

Interactive Data Table: Properties of 2-Aminocyclohexane-1-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | wikipedia.org |

| Molecular Weight | 124.18 g/mol | wikipedia.org |

| CAS Number | 586965-84-6 | wikipedia.org |

| IUPAC Name | 2-aminocyclohexanecarbonitrile | N/A |

| Canonical SMILES | C1CCC(C(C1)C#N)N | wikipedia.org |

Interactive Data Table: Related Compounds in Synthesis

| Compound Name | Role/Significance |

| 2-Aminobenzonitrile | Starting material for quinazoline (B50416) synthesis |

| 2-Aminocyclohexane-1-carboxylic acid (ACHC) | Building block for constrained peptides |

| Cyclohexene Oxide | Precursor for 2-substituted cyclohexanol (B46403) derivatives |

| Fused Pyrimidines | Target heterocyclic systems with biological activity |

| Quinazolines | Class of biologically active fused heterocycles |

Properties

IUPAC Name |

2-aminocyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGOKHBYNZPVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586965-84-6 | |

| Record name | 2-aminocyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminocyclohexane 1 Carbonitrile

Established Synthetic Routes

Established synthetic routes to 2-aminocyclohexane-1-carbonitrile and its derivatives often rely on multi-step sequences or the functionalization of pre-existing cyclohexane (B81311) frameworks. These methods provide access to the core structure, although they may not always offer precise control over stereoisomerism without additional resolution or modification steps.

Multi-Step Synthesis Approaches

A general approach might involve the creation of a cyclohexene (B86901) derivative followed by the introduction of the amino and cyano groups. For instance, a synthesis could start with the formation of a cyclohexene ring, followed by reactions to add the nitrile and amine functionalities in a controlled manner.

Functionalization of Cyclohexane Derivatives

An alternative to building the cyclohexane ring from scratch is to start with a pre-existing cyclohexane derivative and introduce the required amino and cyano groups. This approach leverages the availability of a wide range of substituted cyclohexanes. researchgate.net For example, the synthesis can begin with cyclohexanone (B45756) derivatives, which are then subjected to a sequence of reactions to install the desired functional groups. One strategy involves the conversion of a cyclohexanone to an α,β-unsaturated ketone, which can then undergo cyanation.

The functionalization of β-enaminones derived from cyclohexane-1,3-diones is another versatile method. researchgate.net These intermediates possess both an electron-donating amino group and an electron-withdrawing carbonyl group, making them reactive towards various transformations. researchgate.net The introduction of substituents and the control of stereochemistry can be achieved by carefully selecting the starting materials and reaction conditions.

Enantioselective and Diastereoselective Synthesis

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For 2-aminocyclohexane-1-carbonitrile, where two adjacent stereocenters exist, the development of enantioselective and diastereoselective methods is crucial for accessing specific stereoisomers.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. semanticscholar.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied in the synthesis of various chiral amines and carboxylic acid derivatives. semanticscholar.org

In the context of 2-aminocyclohexane-1-carbonitrile synthesis, a chiral auxiliary, such as a derivative of 1-phenylethylamine, could be attached to a precursor molecule. semanticscholar.org This would guide the addition of either the amino or the cyano group to the cyclohexane ring in a diastereoselective manner. Subsequent removal of the auxiliary would then furnish the desired enantiomer of 2-aminocyclohexane-1-carbonitrile. The diastereoselective hydrogenation of imines formed from a ketone and a chiral amine is a common application of this approach. scispace.com

| Chiral Auxiliary | Key Reaction | Stereochemical Outcome |

| (S)-1-Phenylethylamine | Diastereoselective reductive amination | High diastereoselectivity |

| Evans Auxiliaries | Asymmetric alkylation | High diastereoselectivity |

| SAMP/RAMP Auxiliaries | Asymmetric conjugate addition | High enantioselectivity |

Enantioselective Catalysis

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org This approach is highly efficient and atom-economical. Transition metal catalysts, often complexed with chiral ligands, are widely used for this purpose. acs.org For the synthesis of chiral amines, asymmetric hydrogenation of imines or enamines is a powerful tool. acs.org

Organocatalysis, which employs small organic molecules as catalysts, has also emerged as a valuable method for enantioselective synthesis. mdpi.com Chiral primary amines, for instance, can catalyze the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, which can then be converted to 1,2-diamines. ucl.ac.uk In the synthesis of 2-aminocyclohexane-1-carbonitrile, a chiral catalyst could be used to control the stereoselective addition of a cyanide source to an appropriate cyclohexene-derived substrate.

| Catalyst Type | Reaction | Typical Ligands/Catalysts |

| Transition Metal | Asymmetric Hydrogenation | Rhodium-DIPAMP, Ruthenium-BINAP |

| Transition Metal | Asymmetric Allylic Alkylation | Palladium-Trost Ligand |

| Organocatalyst | Asymmetric Michael Addition | Proline, MacMillan Catalyst |

Biocatalytic Transformations

Biocatalysis leverages enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity. Lipases, for example, are commonly used for the kinetic resolution of racemic mixtures of alcohols and esters. In the context of synthesizing enantiomerically pure cyclic β-amino acids, lipase-catalyzed asymmetric acylation has been employed to resolve racemates of β-lactams, which are precursors to these amino acids. researchgate.net

For the synthesis of 2-aminocyclohexane-1-carbonitrile, a biocatalytic approach could involve the enzymatic resolution of a racemic intermediate. For example, a lipase (B570770) could selectively acylate one enantiomer of a hydroxymethylated β-lactam precursor, allowing for the separation of the two enantiomers. researchgate.net This method provides access to enantiomerically pure building blocks that can then be converted to the final target molecule.

| Enzyme Class | Reaction Type | Substrate Example |

| Lipase | Kinetic Resolution (Acylation) | Racemic alcohol or amine |

| Nitrilase | Hydrolysis | Racemic nitrile |

| Amidase | Hydrolysis | Racemic amide |

Green Chemistry Principles in Synthetic Protocols

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org It is guided by twelve principles, including the maximization of atom economy, the use of catalysts over stoichiometric reagents, the design of energy-efficient processes, and the avoidance of unnecessary chemical derivatization (such as the use of protecting groups). acs.orgmun.ca

The advanced synthetic strategies discussed previously align well with the principles of green chemistry.

One-Pot Multicomponent Reactions (MCRs) are inherently green. By combining multiple steps into a single operation, they reduce solvent usage, energy consumption, and waste generation. tcichemicals.com Their primary advantage is often a very high atom economy, as most or all of the atoms from the reactants are incorporated into the final product. acs.org

Tandem Reactions also embody green principles by reducing the number of synthetic steps. This minimizes the need for intermediate workups and purifications, which are major sources of chemical waste. rsc.org

The MCR used for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives provides a quantitative example of a green protocol. nih.gov The efficiency of this process was evaluated using several green chemistry metrics, confirming its environmentally benign nature. nih.gov The catalyst was also shown to be recyclable for at least four cycles without significant loss of activity. nih.gov

| Green Metric | Value | Interpretation |

|---|---|---|

| Atom Economy (AE) | 99.36% | Extremely high efficiency, indicating that almost all reactant atoms are incorporated into the product. nih.gov |

| E-Factor (Environmental Factor) | 16.68 | A low value, signifying a small amount of waste generated per kilogram of product. nih.gov |

| EcoScale Score | 82 | A score above 75 classifies the synthesis as "excellent" from a green chemistry perspective. nih.gov |

| Catalyst | Recyclable Organocatalyst | Avoids the use of toxic or heavy metals and allows for reuse, reducing waste and cost. nih.gov |

These metrics demonstrate a tangible application of green chemistry principles to create synthetic protocols that are not only efficient but also sustainable and environmentally responsible.

Reactivity and Mechanistic Studies of 2 Aminocyclohexane 1 Carbonitrile Transformations

Nucleophilic Reactivity of the Amino Group

The amino group (-NH2) in 2-aminocyclohexane-1-carbonitrile is a primary amine, rendering it nucleophilic. This nucleophilicity is central to many of its reactions, allowing it to attack electron-deficient centers. cymitquimica.com

Key reactions involving the amino group include:

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is a fundamental transformation for introducing various functional groups and for protecting the amine during other synthetic steps.

Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products. However, controlling the degree of alkylation can be challenging. masterorganicchemistry.com

Imine Formation: Condensation with aldehydes or ketones results in the formation of imines, which are key intermediates in various synthetic pathways, including the Strecker synthesis of α-amino acids. masterorganicchemistry.comnrochemistry.com

Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions, for instance, by attacking activated carbonyl compounds. cymitquimica.com

The reactivity of the amino group is influenced by steric hindrance from the cyclohexane (B81311) ring and by the electronic effects of the adjacent nitrile group. The relative orientation of the amino and nitrile groups (cis or trans) can also impact the accessibility of the amino group to incoming electrophiles.

Electrophilic Nature of the Nitrile Group

The carbon atom of the nitrile group (-C≡N) is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom. This makes it susceptible to attack by nucleophiles. libretexts.org

Common reactions involving the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.orgpressbooks.pub This transformation proceeds through an amide intermediate. libretexts.org The hydrolysis is a crucial step in the synthesis of amino acids from α-aminonitriles. masterorganicchemistry.commasterorganicchemistry.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.orglibretexts.orgthieme-connect.de This provides a route to 1,2-diamines. nrochemistry.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orglibretexts.orgucalgary.cachemistrysteps.com

The electrophilicity of the nitrile can be enhanced by protonation in acidic media, making it more susceptible to attack by weak nucleophiles like water. pressbooks.pub

Cyclization Reactions and Ring Transformations

The bifunctional nature of 2-aminocyclohexane-1-carbonitrile makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the participation of both the amino and nitrile groups.

Synthesis of Quinazolines and Quinazolinones: 2-Aminobenzonitriles, aromatic analogues of 2-aminocyclohexane-1-carbonitrile, are widely used in the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry. organic-chemistry.orgmdpi.comjst.vnresearchgate.netdergipark.org.tr These syntheses can involve reactions with aldehydes, arylboronic acids, or N-benzyl cyanamides, often catalyzed by transition metals like palladium or iridium. organic-chemistry.orgmdpi.com For instance, a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a diverse range of quinazolines. organic-chemistry.org

Tandem Cyclization Reactions: The compound can undergo tandem reactions, such as an N-acyliminium ion cyclization followed by a nucleophilic addition, to generate fused ring systems. acs.orgconicet.gov.ar These complex transformations can lead to the formation of polycyclic structures with defined stereochemistry.

The specific conditions and reagents used in these cyclization reactions determine the structure of the resulting heterocyclic product.

Hydrogenation and Reduction Pathways

The reduction of the nitrile group in 2-aminocyclohexane-1-carbonitrile is a key transformation that leads to the corresponding primary amine, 1-amino-2-(aminomethyl)cyclohexane.

Two primary methods for this reduction are:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. libretexts.orgwikipedia.org The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, are crucial for achieving high selectivity for the primary amine and minimizing the formation of secondary and tertiary amine byproducts. thieme-connect.dewikipedia.org

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for the reduction of nitriles to primary amines. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Other reagents like sodium borohydride (B1222165) (often in the presence of a catalyst), diborane, and diisobutylaluminium hydride (DIBAL-H) can also be employed. thieme-connect.dewikipedia.orgorganic-chemistry.org

The choice of reduction method depends on the desired selectivity, the presence of other functional groups in the molecule, and the scale of the reaction.

Oxidation Reactions

The oxidation of 2-aminocyclohexane-1-carbonitrile can target either the amino group or the carbon-carbon bonds of the cyclohexane ring.

Oxidation of the Amino Group: The primary amino group can be oxidized under specific conditions. For example, oxidation of tertiary amines can lead to the formation of α-aminonitriles through an oxidative cyanation process. researchgate.net While not directly applicable to the primary amine of the title compound without prior modification, this highlights a potential reactivity pathway.

Oxidative Cleavage: In more vigorous oxidation reactions, the C-C bonds of the cyclohexane ring can be cleaved. researchgate.netpearson.com For instance, aerobic oxidative cleavage of C=C bonds in arylethenes can produce aromatic nitriles. researchgate.net While not a direct reaction of the saturated cyclohexane ring, it illustrates a type of oxidative transformation that can occur in related systems.

Catalytic Oxidation: Transition metal catalysts can be used to promote oxidation reactions. For example, dicopper(II) complexes have been shown to catalyze the oxidation of catechols. nih.gov Similar principles could potentially be applied to the oxidation of the amino group or other parts of the 2-aminocyclohexane-1-carbonitrile molecule.

The specific products of oxidation depend heavily on the oxidizing agent and the reaction conditions.

Mechanism of Polymerization Involving N-Carboxyanhydrides (NCAs) of Related β-Amino Acids

While not a direct reaction of 2-aminocyclohexane-1-carbonitrile itself, the corresponding β-amino acid, 2-aminocyclohexane-1-carboxylic acid, can be converted to an N-carboxyanhydride (NCA). The ring-opening polymerization (ROP) of NCAs is a major route to polypeptides. wikipedia.orgnih.gov

The polymerization of NCAs can proceed through two primary mechanisms:

Normal Amine Mechanism (NAM): This is a nucleophilic ring-opening chain growth process initiated by a primary amine. illinois.edumpg.de The initiator attacks the carbonyl group of the NCA, leading to ring opening and the formation of a new amine terminus that can propagate the polymerization.

Activated Monomer Mechanism (AMM): In this mechanism, a base deprotonates the NCA, making it a nucleophilic initiator for chain growth. illinois.edumpg.de Tertiary amines often promote the AMM. mpg.de

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in many of the transformations of 2-aminocyclohexane-1-carbonitrile and related compounds.

Strecker Synthesis: The synthesis of α-aminonitriles, including 2-aminocyclohexane-1-carbonitrile, can be achieved through the Strecker reaction. This reaction involves the condensation of an aldehyde or ketone with ammonia (B1221849) and cyanide. organic-chemistry.orgwikipedia.org The reaction is typically acid-catalyzed, where protonation of the carbonyl group activates it for nucleophilic attack by ammonia. masterorganicchemistry.comwikipedia.org Asymmetric versions of the Strecker reaction have been developed using chiral catalysts or auxiliaries to produce enantiomerically enriched amino acids. wikipedia.org

Nitrile Reduction: The catalytic hydrogenation of nitriles is a key industrial process. thieme-connect.dewikipedia.org Transition metal catalysts, including those based on ruthenium, cobalt, and nickel, are used to facilitate the addition of hydrogen across the carbon-nitrogen triple bond. thieme-connect.de Homogeneous catalysts, such as ruthenium-N-heterocyclic carbene complexes, have been developed for the selective reduction of nitriles to primary amines. thieme-connect.de

Cyclization Reactions: As mentioned previously, transition metals like palladium, iridium, and iron are used to catalyze the synthesis of quinazolines and other heterocycles from aminonitriles. organic-chemistry.org These catalytic cycles often involve steps like C-H activation, oxidative addition, and reductive elimination.

The development of new and more efficient catalysts is a continuous effort in organic synthesis to improve the selectivity, yield, and sustainability of these chemical transformations.

Derivatives and Analogues of 2 Aminocyclohexane 1 Carbonitrile

2-Aminocyclohexane Carboxylic Acid (ACHC) and its Isomers

2-Aminocyclohexane-1-carboxylic acid (ACHC) stands as a pivotal derivative of 2-aminocyclohexane-1-carbonitrile, primarily utilized as a building block in peptide chemistry. researchgate.netmmsl.cz It exists as cis and trans stereoisomers, each imparting distinct conformational constraints on peptide structures. rsc.orgnih.govresearchgate.net The synthesis of enantiomerically pure cis- and trans-ACHC has been achieved through various synthetic routes. mmsl.cz These isomers are crucial in the development of foldamers, which are non-natural oligomers that mimic the secondary structures of proteins. nih.govresearchgate.net

The conformational preferences of ACHC isomers are well-defined. The trans-isomer of ACHC, for instance, has been extensively studied and is known to induce stable helical structures in peptides. researchgate.net In contrast, homooligomers of cis-ACHC tend to adopt more extended conformations. researchgate.net The rigid cyclohexane (B81311) ring in both isomers restricts the torsional angles of the peptide backbone, leading to predictable and stable secondary structures. researchgate.netnih.gov

Cyclic Peptides and Peptidomimetics Incorporating ACHC

The incorporation of ACHC into cyclic peptides and peptidomimetics has garnered considerable interest due to the resulting compounds' enhanced structural stability and biological activity. rsc.orgnih.govresearchgate.net These cyclic structures often exhibit improved resistance to enzymatic degradation compared to their linear counterparts. researchgate.net

Influence on Secondary Structure Formation

The stereochemistry of the ACHC residue plays a critical role in dictating the secondary structure of peptides. Peptides containing trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) residues are known to favor the formation of a 14-helix, a specific type of helical fold. researchgate.netwisc.edu The rigidity of the trans-ACHC unit helps to pre-organize the peptide backbone, promoting this helical conformation. wisc.edu In contrast, peptides incorporating cis-ACHC can favor the formation of 11/9-helices, particularly in α/β-peptides. researchgate.net The defined conformational preferences of ACHC isomers allow for the rational design of peptides with specific three-dimensional structures. researchgate.netnih.gov This control over secondary structure is crucial for developing peptides with tailored functions.

Self-Assembly into Nanostructures

Peptides containing ACHC have demonstrated a remarkable ability to self-assemble into various well-defined nanostructures, such as nanofibers, nanoribbons, and gels. rsc.orgacs.org This self-assembly is driven by non-covalent interactions, including hydrogen bonding and hydrophobic interactions. rsc.org For example, a peptide containing cis-ACHC, Aib, and L-Phe has been shown to form organogels through the self-assembly of monomers into a turn-type β-sheet arrangement. unimi.it The resulting nanostructures have potential applications in materials science and biomedicine. rsc.orgnih.gov The hierarchical self-assembly process can sometimes lead to the formation of more complex structures like liquid crystals. rsc.org

β-Amino Acid Derivatives

2-Aminocyclohexane-1-carbonitrile serves as a precursor for various β-amino acid derivatives, which are valuable building blocks in medicinal chemistry and materials science. mmsl.czresearchgate.net These derivatives often possess unique conformational properties and biological activities. mmsl.cz For instance, the synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid has been explored to improve water solubility and allow for further functionalization. researchgate.net Functionalized ACHC derivatives, such as those with azidoethoxy groups, have been synthesized to enable conjugation with other molecules, like oligosaccharides, through "click chemistry". researchgate.net

Heterocyclic Derivatives

The chemical scaffold of 2-aminocyclohexane-1-carbonitrile can be utilized to synthesize a variety of heterocyclic compounds. These derivatives have shown potential in medicinal chemistry due to their diverse biological activities. For instance, derivatives of 1-aminocyclohexene-2,4-dicarbonitrile have been synthesized and their stereochemistry studied using X-ray crystallography. cdnsciencepub.com The synthesis of nitrogen-containing heterocycles is of particular interest in pharmaceutical development, with many reactions being optimized to be more environmentally friendly. mdpi.com Furthermore, benzo[d]imidazole derivatives, which can be synthesized from related starting materials, have shown promise as anticancer agents and kinase inhibitors. nih.gov The versatility of the aminonitrile group allows for its transformation into various heterocyclic systems, including pyrimidines and pyridines. journalirjpac.com

Transition Metal Complexes Involving 2-Aminocyclohexane-1-carbonitrile Ligands

2-Aminocyclohexane-1-carbonitrile and its derivatives can act as ligands, forming complexes with various transition metals. These complexes have applications in catalysis and materials science. Schiff base ligands derived from the condensation of aldehydes with amines, including those related to the aminocyclohexane scaffold, are known to form stable complexes with metals like copper, nickel, and manganese. mdpi.comresearchgate.net The resulting metal complexes can exhibit interesting structural, magnetic, and optical properties. mdpi.com For example, dipeptides containing ACHC have been studied for their copper(II)-binding abilities, revealing differences in complex stability between cis and trans isomers. acs.org The coordination chemistry of these ligands is influenced by the stereochemistry of the cyclohexane ring.

Theoretical and Computational Chemistry of 2 Aminocyclohexane 1 Carbonitrile Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a primary tool for chemists to calculate the structure and properties of molecules, solids, and other materials. scispace.comabinit.org DFT is, in principle, an exact theory of electronic ground state structure, based on the electron density distribution rather than the complex many-electron wave function. scispace.com This approach allows for the elucidation of important chemical concepts such as electronegativity, hardness, and reactivity. scispace.comrsc.org

DFT calculations are instrumental in determining the electronic structure of aminocyclohexane derivatives, providing insights into their bonding, charge distribution, and molecular orbitals. youtube.com The theory allows for the calculation of the electron density, from which various properties can be derived. youtube.com For instance, analysis of the charge density can reveal how charge is distributed among different atoms and how it transforms when chemical bonds are formed. youtube.com

In studies of related systems, DFT has been used to calculate the energies and orbitals of molecules, yielding models of their structures. wikipedia.org The generalized gradient approximation (GGA) for the exchange-correlation functional within DFT has been shown to accurately describe the electronic structure and valence band features of complex materials, which aligns well with experimental data from techniques like photoelectron spectroscopy. aps.org These calculations can map the density of states, showing the distribution of electronic states at different energy levels, which is crucial for understanding the molecule's reactivity and spectroscopic properties. youtube.com

Table 1: Key DFT Concepts for Electronic Structure Analysis

| Concept | Description | Relevance to 2-Aminocyclohexane-1-carbonitrile |

| Electron Density n(r) | The fundamental variable in DFT, representing the probability of finding an electron at a specific point in space. scispace.com | Determines the molecule's shape, size, and how it will interact with other molecules. |

| Kohn-Sham Orbitals | Fictitious orbitals of a non-interacting system used to construct the electron density of the real, interacting system. abinit.org | Their energies and shapes are used to analyze bonding, frontier molecular orbitals (HOMO/LUMO), and predict reactivity. |

| Density of States (DOS) | A representation of the number of available electronic states at each energy level. youtube.com | Helps to understand the electronic properties, such as conductivity and the nature of the band gap. |

| Charge Density Difference | The difference in electron density between the bonded molecule and the sum of its constituent atoms. youtube.com | Visualizes charge redistribution upon bond formation, highlighting areas of electron accumulation and depletion in the C-C, C-N, and C≡N bonds. |

Finding and analyzing transition states is a critical, albeit challenging, aspect of computational chemistry, as these structures represent the highest energy point along a reaction coordinate. github.io DFT calculations are frequently employed to model reaction mechanisms and determine the structures and energies of transition states, which provides crucial kinetic information about a reaction. e3s-conferences.orgscm.com

For derivatives of 2-aminocyclohexane-1-carbonitrile, such as those involved in intramolecular aza-Michael addition reactions, DFT calculations have been used to generate results consistent with experimentally observed diastereoselectivities. flinders.edu.au By optimizing the geometries of proposed transition states, researchers can understand why one stereochemical outcome is favored over another. flinders.edu.au For example, in the cyclization of related aminocyclohexane derivatives, the favored transition state was identified as the one allowing for better chelation of a metal cation (like caesium) between the sulfonamide nitrogen and ester residues, thus lowering its energy relative to other possible transition states. flinders.edu.au

The process often involves methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, which uses the reactant and product structures to locate an approximate transition state. github.io Verifying a true transition state requires a frequency analysis to confirm the presence of exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. scm.com

Table 2: Parameters in DFT Transition State Calculations

| Parameter/Method | Description | Application Example |

| Reaction Coordinate | A geometric parameter (e.g., bond distance, angle) that changes during a reaction. scm.com | Defining the breaking of the C-H bond and formation of the C-N bond in a cyclization reaction. |

| QST2/QST3 Methods | Synchronous Transit-Guided Quasi-Newton methods that use reactant/product structures (QST2) or an additional guess (QST3) to find the transition state. github.io | Locating the transition state for the chair-flip isomerization of the cyclohexane (B81311) ring. |

| Frequency Analysis | Calculation of vibrational frequencies at a stationary point. A transition state is characterized by one imaginary frequency. scm.com | Confirming that a located saddle point is a true transition state connecting reactants and products. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants, calculated using DFT. wikipedia.org | Predicting the kinetic feasibility of a reaction involving the nitrile or amine group. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a "virtual microscope" to study the conformational dynamics and stability of molecular systems, offering insights that are often inaccessible to static modeling. researchgate.netmdpi.com

The cyclohexane ring in 2-aminocyclohexane-1-carbonitrile is not static; it exists in a dynamic equilibrium of various conformations, primarily the chair, boat, and twist-boat forms. MD simulations are exceptionally well-suited to explore these dynamics and the stability of different conformers. researchgate.net These simulations can model the time-dependent adjustments of both the cyclohexane ring and the orientations of the amino and carbonitrile substituents. rsc.org

MD studies can reveal the free energy landscape of the molecule, identifying the most energetically favorable conformations and the energy barriers between them. rsc.org For instance, simulations can quantify the preference for the amino and nitrile groups to be in equatorial versus axial positions in different stereoisomers (cis/trans). This dynamic perspective is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors. researchgate.net The stability of a particular conformation is influenced by factors like steric hindrance and intramolecular hydrogen bonding, which can be observed and analyzed throughout an MD trajectory.

Table 3: Conformational Properties Studied by MD Simulations

| Property | Description | Relevance to 2-Aminocyclohexane-1-carbonitrile |

| Conformational Ensemble | The collection of different three-dimensional structures a molecule adopts over time at a given temperature. | MD generates this ensemble, showing the relative populations of chair, boat, and intermediate conformations. |

| Ring Inversion | The process by which one chair conformation converts into the other (e.g., from diequatorial to diaxial substituents in the trans isomer). | Simulations can determine the timescale and energy barrier for this process, a key aspect of its dynamic behavior. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess structural stability over time. rsc.org | A stable RMSD in a simulation indicates that the molecule is maintaining a stable average conformation. |

| Free Energy Landscape | A map of the potential energy of the system as a function of one or more conformational coordinates. rsc.org | Reveals the most stable conformers (lowest energy basins) and the transition pathways between them. |

Quantitative Structure-Activity Relationships (QSAR) for Analogues (General)

Quantitative Structure-Activity Relationship (QSAR) models are statistical regression or classification models that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.org These models are pivotal in drug discovery for predicting the activity of new compounds and optimizing lead structures. The general principle involves identifying molecular descriptors—numerical values derived from the molecular structure—that correlate with a measured biological response. semanticscholar.org

For analogues of 2-aminocyclohexane-1-carbonitrile, QSAR studies can provide valuable predictive insights. In a study on endomorphin analogues, which included the structurally similar 2-aminocyclohexene-1-carboxylic acid, 3D-QSAR methods were used to build predictive models for mu-opiate receptor activity. researchgate.net Such models can account for the influence of molecular shape, electronic properties, and flexibility on biological function. researchgate.net

A key challenge in QSAR is accounting for molecular flexibility. researchgate.net Advanced methods like 4D- and 5D-QSAR incorporate conformational flexibility of both the ligand and the receptor. Other approaches develop specific flexibility descriptors based on the conformational energy required for a ligand to adopt its "active conformation" upon binding to a biological target. researchgate.net By analyzing a series of analogues, QSAR can identify which structural features (e.g., the stereochemistry at positions 1 and 2, the nature of the substituent on the amino group) are critical for the desired activity.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Aminocyclohexane 1 Carbonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Aminocyclohexane-1-carbonitrile. Through various NMR experiments, it is possible to map the carbon skeleton and determine the relative stereochemistry of the substituents on the cyclohexane (B81311) ring.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and stereochemical relationships of hydrogen atoms in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are characteristic of the protons' positions.

In derivatives of 2-Aminocyclohexane-1-carbonitrile, the protons on the cyclohexane ring typically appear in the aliphatic region of the spectrum. The protons attached to the carbons bearing the amino (C2) and nitrile (C1) groups are of particular diagnostic importance. Their chemical shifts are influenced by the electronegativity of the attached groups, and their coupling constants can help determine the cis or trans relationship between them. For instance, a larger coupling constant is generally observed for diaxial protons compared to axial-equatorial or diequatorial protons, which aids in conformational analysis. The amine (NH₂) protons often appear as a broad singlet, though their chemical shift and appearance can vary with solvent, concentration, and temperature.

Table 1: Illustrative ¹H NMR Data for a Substituted 1-Aminocyclohexene Derivative Data adapted from a study on 1,2-diphenyl-1,3-propanedicarbonitrile, illustrating a related spin system.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-a | 3.95 | d | J(a,b) = 6.0 |

| H-b | 3.69 | dd | J(a,b) = 6.0, J(b,c) = 8.0 |

| H-c | 2.85 | m | - |

| H-m | 2.15 | m | - |

This table demonstrates the analysis of a complex aliphatic spin system, similar to what would be expected for 2-Aminocyclohexane-1-carbonitrile, requiring advanced analysis for full assignment. cdnsciencepub.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a carbon is highly dependent on its hybridization and electronic environment.

For 2-Aminocyclohexane-1-carbonitrile, the most downfield signal in the aliphatic region would correspond to the carbon attached to the amino group (C2), while the carbon attached to the electron-withdrawing nitrile group (C1) would also be significantly shifted. The nitrile carbon (C≡N) itself appears at a characteristic downfield position, typically in the range of 115-125 ppm. The remaining four methylene (B1212753) carbons (-CH₂-) of the cyclohexane ring would appear in the more upfield region of the spectrum, typically between 20 and 40 ppm. The superior resolution of ¹³C NMR is particularly useful for distinguishing between different stereoisomers. researchgate.netlibretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in 2-Aminocyclohexane-1-carbonitrile

| Carbon Atom | Hybridization | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| C-CN | sp | 115 - 125 |

| C-NH₂ | sp³ | 50 - 65 |

| C-CN (ring) | sp³ | 30 - 45 |

To unambiguously assign all proton and carbon signals and to firmly establish the stereochemistry of 2-Aminocyclohexane-1-carbonitrile derivatives, two-dimensional (2D) NMR techniques are essential. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to trace the connectivity of the proton network throughout the cyclohexane ring. Cross-peaks in the COSY spectrum confirm which protons are neighbors. emerypharma.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on their known proton assignments.

Studies on related substituted aminocyclohexene structures have demonstrated that the combined use of one- and two-dimensional NMR is sufficient to establish the complete structure and relative stereochemistry of the molecule in solution. cdnsciencepub.comcdnsciencepub.com

Tacticity describes the stereochemical arrangement of chiral centers within a polymer. If 2-Aminocyclohexane-1-carbonitrile were used as a monomeric unit in a polymerization reaction, the resulting polymer's properties would be highly dependent on its tacticity (isotactic, syndiotactic, or atactic).

¹³C-NMR is a superior technique for determining polymer tacticity due to its higher resolution compared to ¹H-NMR. uc.edumeasurlabs.com The chemical shift of a carbon atom in a polymer chain is sensitive not only to its immediate neighbors but also to the stereochemical configuration of adjacent monomer units. This sensitivity allows for the resolution of signals corresponding to different stereosequences, such as triads (three consecutive monomer units) and pentads. uc.edu For example, the carbon signals of an atactic polymer will be broad or split into multiple peaks, whereas a highly tactic polymer (isotactic or syndiotactic) will show sharper, more defined signals. By analyzing the relative intensities of these peaks, the degree and type of tacticity can be quantified. measurlabs.comnih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

For chiral molecules like the enantiomers of 2-Aminocyclohexane-1-carbonitrile, chiroptical techniques such as VCD and ECD are indispensable for determining the absolute configuration. These methods measure the differential absorption of left and right circularly polarized light. researchgate.netencyclopedia.pub

VCD spectroscopy measures this differential absorption in the infrared region, corresponding to vibrational transitions. researchgate.net ECD spectroscopy operates in the UV-visible region, corresponding to electronic transitions. nih.gov The spectra of two enantiomers are mirror images of each other.

In modern structural analysis, experimental VCD and ECD spectra are compared with theoretical spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT). A good match between the experimental and calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.gov This combined experimental and computational approach has been successfully applied to determine the conformation and absolute configuration of cyclic peptides containing the closely related trans-2-aminocyclohexane carboxylic acid, highlighting the power of VCD and ECD in establishing the three-dimensional structure of complex chiral molecules in solution. nih.govresearchgate.net

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for compounds that can be grown as single crystals. This technique yields a precise three-dimensional model of the molecule's structure in the solid state, including bond lengths, bond angles, and the absolute configuration.

Crystallographic studies on derivatives of aminocyclohexane provide critical insights into their conformational preferences and intermolecular interactions in the crystal lattice. For example, studies on substituted 1-aminocyclohexene-2,4-dicarbonitriles have established their relative stereochemistry and revealed that the cyclohexene (B86901) ring adopts a sofa conformation in the solid state. cdnsciencepub.comcdnsciencepub.comresearchgate.net This level of detail is crucial for understanding structure-property relationships.

Table 3: Crystallographic Data for a Related Substituted 1-Aminocyclohexene Derivative (Compound 2 in source)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₁N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.743(1) |

| b (Å) | 24.420(1) |

| c (Å) | 11.164(1) |

| β (°) | 102.65(1) |

| Volume (ų) | 2059.7(3) |

Data from a published crystal structure of a related compound, illustrating the precision of X-ray crystallography. cdnsciencepub.comresearchgate.net

Absolute Configuration Determination

Determining the absolute configuration of chiral centers is fundamental to understanding a molecule's biological and chemical properties. For 2-aminocyclohexane-1-carbonitrile, which contains chiral carbons, several powerful techniques are employed.

X-ray Crystallography: This is the benchmark method for unambiguously determining the three-dimensional structure of a molecule in the solid state. ebi.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise spatial coordinates of each atom. ebi.ac.uk This allows for the direct assignment of the absolute configuration (R or S) at each stereocenter, provided a suitable single crystal can be grown. researchgate.net For complex organic molecules, especially those without heavy atoms, advanced techniques may be required to resolve the structure and confirm the absolute stereochemistry. researchgate.net Studies on related aminocyclohexene dicarbonitrile derivatives have successfully used X-ray crystallography to establish their relative stereochemical configurations and conformational preferences in the solid state. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.netresearchgate.net It is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution, where they are often biologically active. arxiv.org The experimental VCD spectrum, which is highly sensitive to the molecule's three-dimensional structure, is compared with theoretical spectra generated through quantum chemical calculations, such as Density Functional Theory (DFT). nih.govmdpi.com A strong correlation between the experimental and a calculated spectrum for a specific enantiomer allows for a confident assignment of the absolute configuration. nih.gov This method has been successfully applied to cyclic peptides containing the trans-2-aminocyclohexane carboxylic acid moiety, demonstrating its utility for elucidating both absolute configuration and solution-state conformation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used for determining connectivity, it can also be adapted for assigning absolute configuration, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov For instance, reacting the amine group of 2-aminocyclohexane-1-carbonitrile with a chiral reagent like Mosher's acid creates diastereomers that exhibit distinct chemical shifts in their NMR spectra, which can be analyzed to deduce the original configuration. nih.gov Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, providing data that helps to confirm the stereochemistry of the final product. conicet.gov.ar

Solid-State Conformational Analysis

The conformation of the cyclohexane ring and the orientation of its substituents are crucial aspects of the structure of 2-aminocyclohexane-1-carbonitrile compounds.

X-ray Crystallography: As the gold standard for solid-state structure determination, X-ray crystallography provides unparalleled detail on molecular conformation. ebi.ac.uk It can precisely define bond lengths, bond angles, and torsional angles, revealing the exact puckering of the cyclohexane ring. Research on related 1-aminocyclohexene-2,4-dicarbonitrile derivatives has shown that the cyclohexene ring can exist in a "sofa" conformation rather than the more common "half-chair" form. cdnsciencepub.comresearchgate.netcdnsciencepub.com In studies of oligomers made from optically active trans-2-aminocyclohexanecarboxylic acid, X-ray analysis revealed that both tetramers and hexamers adopt a distinct helical conformation in the solid state. wisc.edu This helical structure is stabilized by specific 14-membered-ring hydrogen bonds. wisc.eduresearchgate.net Conversely, oligomers containing cis-2-aminocyclohexanecarboxylic acid have been shown to adopt extended, non-helical conformations in the crystalline state. researchgate.net These findings underscore how the stereochemistry of the substituents dictates the preferred solid-state conformation of the entire molecule.

| Technique | Information Obtained | Relevance to 2-Aminocyclohexane-1-carbonitrile |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing. | Defines the exact chair/boat/sofa conformation of the cyclohexane ring and the spatial orientation of the amino and nitrile groups in the solid state. cdnsciencepub.comresearchgate.netcdnsciencepub.comwisc.edu |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and conformation in solution. | Complements solid-state data by revealing the molecule's structure in a solution environment, which is often more biologically relevant. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Connectivity, relative stereochemistry, and absolute configuration (with chiral agents). | Elucidates the chemical environment of each atom and helps determine the relative orientation of substituents on the ring. nih.govconicet.gov.ar |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural features through the analysis of fragmentation patterns.

For 2-aminocyclohexane-1-carbonitrile (C₇H₁₂N₂), the expected molecular weight is approximately 124.18 g/mol . biosynth.com In a typical mass spectrum, this would appear as the molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique where a gas chromatograph separates components of a mixture before they are introduced into the mass spectrometer for detection and identification. innovareacademics.inpostnova.comrroij.com This method is ideal for analyzing volatile compounds and identifying unknown components in a sample. jmchemsci.com

The fragmentation of the molecular ion provides clues to the molecule's structure. In a study of the related compound 2-aminocyclohexane carboxylic acid, electrospray ionization mass spectrometry (ESI-MS) showed a protonated molecular ion at m/z 144 [M+H]⁺. mdpi.com Subsequent MS² analysis revealed a characteristic daughter ion at m/z 128, corresponding to the loss of the amino group ([M+H-NH₂]⁺), a common fragmentation pathway for primary amines. mdpi.com Similar fragmentation behavior would be expected for 2-aminocyclohexane-1-carbonitrile.

| Ion | Proposed Structure / Origin | Typical m/z | Significance |

| [M+H]⁺ | Protonated molecular ion | 125 | Confirms the molecular weight of the compound. |

| [M-NH₂]⁺ | Loss of the amino group | 108 | Characteristic fragmentation indicating the presence of a primary amine. mdpi.com |

| [M-CN]⁺ | Loss of the nitrile group | 99 | Indicates the presence of a nitrile functional group. |

| Further Fragments | Cleavage of the cyclohexane ring | Various | Provides information on the cyclic backbone structure. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edumsu.edu Each functional group has a characteristic absorption frequency range.

For 2-aminocyclohexane-1-carbonitrile, the IR spectrum would be expected to show several key absorption bands that confirm its structure.

N-H Stretching: As a primary amine, the compound will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the N-H bonds. These bands are typically sharper and less intense than the broad O-H bands of alcohols. openstax.orgpressbooks.pub

C≡N Stretching: The nitrile group gives rise to a very sharp and distinct absorption band of medium intensity in the range of 2200-2260 cm⁻¹. utdallas.edumasterorganicchemistry.com This region of the IR spectrum is often sparsely populated, making the nitrile peak a highly diagnostic feature. masterorganicchemistry.com

C-H Stretching: The C-H bonds of the saturated cyclohexane ring will produce strong, sharp absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. msu.edu

C-N Stretching: The stretching vibration of the C-N single bond for an aliphatic amine appears in the 1000-1250 cm⁻¹ region. msu.edu

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Appearance |

| Amine (R-NH₂) ** | N-H Stretch | 3300 - 3500 | Two sharp bands openstax.orgpressbooks.pub |

| Nitrile (R-C≡N) | C≡N Stretch | 2200 - 2260 | Sharp, medium intensity utdallas.edumasterorganicchemistry.com |

| Alkane (Cyclohexane) | C-H Stretch | 2850 - 2960 | Strong, sharp |

| Amine (R-NH₂) ** | C-N Stretch | 1000 - 1250 | Medium to weak |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of complex molecules with specific stereochemistry is a central goal of modern organic chemistry. For 2-Aminocyclohexane-1-carbonitrile, future research will likely concentrate on developing more efficient, stereoselective, and scalable synthetic routes. Current approaches often rely on multi-step sequences, but emerging strategies aim to streamline this process.

Lead-oriented synthesis (LOS) is a promising concept that focuses on the efficient creation of diverse, three-dimensional molecules suitable for biological screening. whiterose.ac.uk This approach could be applied to generate libraries of 2-Aminocyclohexane-1-carbonitrile analogs with varied stereochemistry and substitution patterns. whiterose.ac.uk Furthermore, the development of one-pot convergent strategies, perhaps utilizing high-throughput screening of catalysts and reaction conditions, could rapidly identify optimal pathways to desired isomers. whiterose.ac.uk

Methodologies that have proven successful for structurally related compounds, such as other substituted cyclohexanes and heterocyclic amino acids, offer a blueprint for future work. For instance, the Bucherer-Bergs reaction, a classic method for synthesizing α-amino acids from ketones, could be adapted for precursors to 2-Aminocyclohexane-1-carbonitrile. csic.es Additionally, asymmetric transfer hydrogenation (ATH) using chiral catalysts and other enantioselective methods are critical for producing specific chiral isomers, which is often crucial for pharmacological activity. rsc.org The exploration of novel catalyst systems, including organocatalysts and metal-based complexes, will be instrumental in achieving high yields and stereoselectivity. rsc.orgrsc.org

| Synthetic Strategy | Potential Advantage | Relevant Precursor Type |

| Lead-Oriented Synthesis (LOS) | Rapid generation of diverse compound libraries for screening. | Substituted cyclohexanones |

| Asymmetric Transfer Hydrogenation | High enantiomeric excess for specific stereoisomers. | Imines or related unsaturated precursors |

| Bucherer-Bergs Reaction | Access to quaternary amino acid-like structures. | Ketone precursors |

| One-Pot Convergent Synthesis | Increased efficiency, reduced waste, and cost-effectiveness. | Simple starting materials |

Exploration of New Derivatization Pathways

The dual functionality of 2-Aminocyclohexane-1-carbonitrile provides rich opportunities for derivatization, allowing for the synthesis of a wide array of new chemical entities. The primary amine can be readily converted into amides, sulfonamides, ureas, and thioureas, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Future research will likely focus on using these derivatization reactions to create molecules with tailored properties for specific applications, such as medicinal chemistry and materials science. For example, derivatizing the amine with a fluorenylmethoxycarbonyl (Fmoc) protecting group would yield a building block suitable for peptide synthesis, introducing a constrained cyclic structure into peptide chains. netascientific.com This can lead to peptides with enhanced stability and specific conformations. netascientific.com

Another promising avenue is the development of chiral solvating agents (CSAs) for NMR spectroscopy. researchgate.net By reacting 2-Aminocyclohexane-1-carbonitrile with appropriate aromatic or fluorinated moieties, new CSAs could be created for the enantiodiscrimination of chiral molecules, a critical task in asymmetric synthesis and drug development. researchgate.net The exploration of these pathways will be guided by modern analytical derivatization techniques to create reagents for UV-Vis detection or other analytical methods. scribd.com

Advanced Applications in Materials Science

The unique structure of 2-Aminocyclohexane-1-carbonitrile makes it a compelling candidate for the development of advanced materials. While direct research on this specific compound is nascent, studies on analogous structures highlight its potential. For instance, related aminocyclohexane derivatives are being explored for their ability to enhance the performance of polymers and nanomaterials. netascientific.com The incorporation of 1-aminocyclohexanecarbonitrile, a structural isomer, has been investigated for its role in stabilizing protein structures and nanoconstructs.

Future research could explore the use of 2-Aminocyclohexane-1-carbonitrile as a monomer in polymerization reactions. The amine and nitrile groups could both participate in polymerization, leading to novel polyamides or other complex polymer architectures. The rigid cyclohexane (B81311) backbone could impart desirable thermal and mechanical properties to the resulting materials. Such polymers could find applications in high-performance plastics or specialty fibers. The pyrolysis of cyclohexane-containing polyamides has been studied, indicating the relevance of such structures in creating carbonized materials. mdpi.com

| Potential Application Area | Role of 2-Aminocyclohexane-1-carbonitrile | Desired Material Property |

| Advanced Polymers | Monomer or cross-linking agent | Enhanced thermal stability, mechanical strength |

| Nanomaterials | Surface functionalization agent | Controlled assembly, improved stability |

| Bioconjugation | Linker molecule | Attachment of biomolecules to surfaces |

| Synthetic Biology | Scaffold for β-helical motifs | Conformational stability and flexibility |

Deeper Mechanistic Understanding of Complex Transformations

To fully exploit the synthetic potential of 2-Aminocyclohexane-1-carbonitrile, a deeper mechanistic understanding of its transformations is essential. Future studies will likely employ a combination of experimental techniques and theoretical calculations to elucidate reaction pathways, identify key intermediates, and understand the role of catalysts.

For example, in amidation reactions involving the amine group, mechanistic studies could clarify how catalysts activate both the carbonyl group of a coupling partner and the N-H bond of the amine. rsc.org Similarly, understanding the mechanism of reactions like the aza-Michael addition, where the amine acts as a nucleophile, can be achieved through techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) to identify reaction intermediates. researchgate.net

Investigating the transformations of the nitrile group, such as hydration or reduction, also requires detailed mechanistic work. Understanding the factors that control chemoselectivity—the selective reaction of one functional group in the presence of the other—is a significant challenge that requires precise control over reaction parameters. rsc.org Mechanistic insights will enable chemists to design more efficient and selective reactions, minimizing byproducts and maximizing the yield of the desired product.

Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry that will be crucial for advancing research on 2-Aminocyclohexane-1-carbonitrile. Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations can provide insights that are difficult to obtain through experiments alone.

Computational studies can be used to:

Predict Reactivity: Calculate transition state energies to predict the most likely reaction pathways and understand selectivity. rsc.org

Model Interactions: Simulate the interaction of the molecule with catalysts or biological receptors, guiding the design of new catalysts or drug candidates. researchgate.net

Understand Material Properties: Use simulations like Reactive Force Field Molecular Dynamics (ReaxFF-MD) to model the behavior of polymers derived from 2-Aminocyclohexane-1-carbonitrile under various conditions, such as high temperatures. mdpi.com

These computational predictions can then be validated through targeted experiments using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, DFT calculations could predict the most stable conformation of a new derivative, which could then be confirmed experimentally. rsc.org This integrated approach accelerates the discovery process, allowing for a more rational design of new synthetic methodologies and materials based on the 2-Aminocyclohexane-1-carbonitrile scaffold.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Aminocyclohexane-1-carbonitrile, and how can purity be assessed?

- Methodological Answer : Synthesis typically involves cyclohexane derivatives functionalized with nitrile and amine groups. For example, nucleophilic substitution or catalytic hydrogenation may be employed, with intermediates characterized via NMR or IR spectroscopy. Purity assessment requires HPLC (high-performance liquid chromatography) or GC-MS (gas chromatography-mass spectrometry) to detect impurities below 5% .

Q. What safety precautions are necessary when handling 2-Aminocyclohexane-1-carbonitrile in laboratory settings?

- Methodological Answer : Safety measures include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation of dust. The compound’s hydrochloride salt (e.g., rel-(1S,2S)-isomer) may require additional precautions due to acute toxicity (H302) and skin sensitization risks (H317) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 2-Aminocyclohexane-1-carbonitrile?

- Methodological Answer : X-ray crystallography (XRD) is definitive for resolving stereochemistry and bond angles (e.g., C–C–N bond geometry). Complementary techniques include H/C NMR for functional group analysis and IR spectroscopy for nitrile (-CN) stretching frequencies (~2200 cm) .

Q. What are the common byproducts formed during the synthesis of 2-Aminocyclohexane-1-carbonitrile, and how are they identified?

- Methodological Answer : Byproducts may include cyclohexene derivatives (e.g., dehydrohalogenation products) or unreacted precursors. TLC (thin-layer chromatography) with UV visualization and mass spectrometry (MS) can identify these impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of 2-Aminocyclohexane-1-carbonitrile derivatives?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., temperature, catalyst loading). Systematic DOE (Design of Experiments) approaches can optimize parameters. For example, varying solvent polarity (e.g., acetonitrile vs. DMF) or reaction time may reconcile yield differences. Cross-validation using HPLC purity data is critical .

Q. What strategies are effective for achieving enantiomeric purity in 2-Aminocyclohexane-1-carbonitrile synthesis?

- Methodological Answer : Chiral resolution techniques include diastereomeric salt formation (e.g., using tartaric acid derivatives) or chiral stationary-phase HPLC. Asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) can enhance enantioselectivity, with stereochemistry confirmed via XRD or optical rotation .

Q. How can computational chemistry aid in predicting the reactivity of 2-Aminocyclohexane-1-carbonitrile in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and reaction pathways. For example, predicting steric hindrance in cyclohexane ring substitutions or nitrile group reactivity in nucleophilic additions. Software like Gaussian or ORCA is used to optimize geometries and calculate activation energies .

Q. What role does steric hindrance play in the reaction pathways of 2-Aminocyclohexane-1-carbonitrile derivatives?

- Methodological Answer : Steric effects influence regioselectivity. For instance, bulky substituents on the cyclohexane ring may direct electrophilic attacks to less hindered positions. XRD data (e.g., bond angles in C3–C31–C36 systems) and molecular mechanics simulations (e.g., MM2 force fields) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.